molecular formula C18H19N7O3 B2613085 ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate CAS No. 920406-94-6

ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate

Cat. No.: B2613085
CAS No.: 920406-94-6
M. Wt: 381.396
InChI Key: QTTVRIAYORWMQR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate is a complex organic compound that features a triazolopyrimidine core linked to a piperazine ring, which is further connected to an ethyl ester group

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate plays a crucial role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator in inflammatory processes . Additionally, it interacts with tumor necrosis factor-α (TNF-α), inhibiting its production and thus exhibiting anti-inflammatory effects . The triazolo-pyrimidine moiety allows for binding with various receptors, enhancing its biological activity.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . This compound also influences cell signaling pathways, particularly the NF-kB pathway, which is crucial for regulating immune responses and inflammation . Furthermore, it affects gene expression by modulating the transcription of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thus reducing inflammation . It also inhibits the activity of nitric oxide synthase, leading to decreased nitric oxide production . Additionally, it modulates gene expression by affecting the transcription of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and protecting neuronal cells from apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without any noticeable toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammatory responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The compound is distributed widely across various tissues, with higher concentrations observed in the liver and brain .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory responses . The compound may also be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications or targeting signals . This subcellular localization is crucial for its biological activity, as it allows the compound to modulate key cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its specific biological activities.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and piperazine-containing molecules. Examples are:

  • 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • 4-(3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine

Uniqueness

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-2-28-18(27)17(26)24-10-8-23(9-11-24)15-14-16(20-12-19-15)25(22-21-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVRIAYORWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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